Cas no 13239-96-8 (2,4-Dithiouridine)
2,4-Dithiouridine Chemical and Physical Properties
Names and Identifiers
-
- Uridine, 2,4-dithio-
- 2,4-Dithiouridine
- 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dithione
- 2,4-Dithiouridin
- 2,4-dithio-uridine
- Uridine,2,4-dithio
- DTXSID70927654
- 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dithione
- SCHEMBL888094
- AKOS027446970
- 1-Pentofuranosyl-4-sulfanylpyrimidine-2(1H)-thione
- CS-0444555
- MFCD12031599
- 13239-96-8
- DB-260377
-
- MDL: MFCD12031599
- Inchi: 1S/C9H12N2O4S2/c12-3-4-6(13)7(14)8(15-4)11-2-1-5(16)10-9(11)17/h1-2,4,6-8,12-14H,3H2,(H,10,16,17)/t4-,6-,7-,8-/m1/s1
- InChI Key: OKYRYFXQZRFDQL-XVFCMESISA-N
- SMILES: S=C1NC(C=CN1[C@H]1[C@@H]([C@@H]([C@@H](CO)O1)O)O)=S
Computed Properties
- Exact Mass: 276.02400
- Monoisotopic Mass: 276.02384922g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 376
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 149Ų
Experimental Properties
- Refractive Index: 1.79
- PSA: 154.82000
- LogP: -0.11330
2,4-Dithiouridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D494370-25mg |
2,4-Dithiouridine |
13239-96-8 | 25mg |
$ 219.00 | 2023-09-07 | ||
| TRC | D494370-250mg |
2,4-Dithiouridine |
13239-96-8 | 250mg |
$ 1656.00 | 2023-09-07 | ||
| Advanced ChemBlocks | M15280-25MG |
2,4-Dithiouridine |
13239-96-8 | 95% | 25MG |
$195 | 2023-09-15 | |
| Advanced ChemBlocks | M15280-250MG |
2,4-Dithiouridine |
13239-96-8 | 95% | 250MG |
$650 | 2023-09-15 | |
| Advanced ChemBlocks | M15280-1G |
2,4-Dithiouridine |
13239-96-8 | 95% | 1G |
$925 | 2023-09-15 | |
| A2B Chem LLC | AA47281-50mg |
Uridine, 2,4-dithio- |
13239-96-8 | 95% | 50mg |
$518.00 | 2024-04-20 | |
| A2B Chem LLC | AA47281-100mg |
Uridine, 2,4-dithio- |
13239-96-8 | 95% | 100mg |
$760.00 | 2024-04-20 | |
| abcr | AB480759-100mg |
2,4-Dithiouridine; . |
13239-96-8 | 100mg |
€1011.30 | 2025-02-20 | ||
| abcr | AB480759-250mg |
2,4-Dithiouridine; . |
13239-96-8 | 250mg |
€1497.30 | 2025-02-20 | ||
| A2B Chem LLC | AA47281-25mg |
Uridine, 2,4-dithio- |
13239-96-8 | 25mg |
$318.00 | 2024-01-04 |
2,4-Dithiouridine Suppliers
2,4-Dithiouridine Related Literature
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 2,4-Dithiouridine
Introduction to CAS No. 13239-96-8: 2,4-Dithiouridine
CAS No. 13239-96-8 refers to the compound 2,4-dithiouridine, a sulfur-containing nucleoside analog that has garnered significant attention in the fields of biochemistry and molecular biology. This compound is a derivative of uridine, a key component of RNA, but with the unique substitution of sulfur atoms at positions 2 and 4 on the ribose ring. This modification imparts distinct chemical and biological properties to 2,4-dithiouridine, making it a valuable tool in research and potential applications in therapeutics.
The structure of 2,4-dithiouridine consists of a uracil base attached to a ribose sugar moiety with sulfur atoms replacing hydroxyl groups at positions 2 and 4. This substitution creates a more rigid and less hydrophilic molecule compared to uridine. The sulfur atoms also introduce electron-withdrawing effects, which can influence the compound's reactivity and interactions with other biomolecules. Recent studies have explored the role of sulfur-containing nucleosides in RNA structure and function, revealing their potential as inhibitors of certain RNA-dependent enzymes.
One of the most intriguing aspects of 2,4-dithiouridine is its ability to modulate RNA secondary and tertiary structures. In vitro experiments have shown that incorporating dithiouridine into RNA sequences can stabilize specific conformations, such as G-quadruplexes and other non-canonical structures. This property has led researchers to investigate its use in studying RNA folding kinetics and thermodynamics. Furthermore, dithiouridine-modified RNAs have been shown to exhibit enhanced stability against enzymatic degradation, which could be advantageous in therapeutic applications where RNA stability is critical.
Recent advancements in synthetic biology have also highlighted the potential of CAS No. 13239-96-8 (2,4-dithiouridine) as a building block for constructing artificial nucleic acids with novel properties. By incorporating dithiouridine into synthetic RNA or DNA molecules, scientists can create materials with tailored functionalities for sensing, catalysis, or drug delivery. For instance, researchers have demonstrated that sulfur-modified nucleosides can enhance the binding affinity of aptamers to their target molecules, opening new avenues for diagnostic and therapeutic tools.
In addition to its structural roles, 2,4-dithiouridine has been studied for its potential as an antiviral agent. Certain viruses rely on RNA-dependent RNA polymerases for replication, and compounds like dithiouridine may inhibit these enzymes by mimicking natural substrates or disrupting catalytic activity. Preclinical studies have shown promising results in suppressing viral replication in cell cultures, suggesting that CAS No. 13239-96-8 could be a lead compound for developing antiviral therapies.
The synthesis of CAS No. 13239-96-8 (2,4-dithiouridine) involves multi-step chemical processes that require precise control over stereochemistry and functional group transformations. Recent innovations in asymmetric synthesis and enzymatic methods have improved the efficiency and scalability of producing this compound. These advancements are crucial for meeting the growing demand for sulfur-containing nucleosides in both academic research and industrial applications.
From a biotechnological perspective, the unique properties of dithiouridine make it an attractive candidate for engineering ribozymes and riboswitches with enhanced performance. By integrating CAS No. 13239-96-8 into these molecular devices, researchers can design systems with improved catalytic activity or sensitivity to environmental changes. Such engineered RNAs hold promise for applications ranging from biosensors to gene regulation tools.
In summary, CAS No. 13239-96-8 (2,4-dithiouridine) is a versatile compound with significant implications across multiple disciplines within life sciences. Its unique chemical structure endows it with properties that make it invaluable for studying RNA biology, developing novel therapeutics, and advancing synthetic biology efforts. As research continues to uncover new functions and applications for this compound, its role in shaping future scientific discoveries is likely to grow even further.
13239-96-8 (2,4-Dithiouridine) Related Products
- 32754-06-6(1-beta-D-arabinofuranosyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one)
- 25030-30-2
- 72349-30-5(3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1h-imidazole-2-thione)
- 647839-07-4(Uridine, 2'-O-2-propenyl-2-thio-)
- 113886-72-9(2'-O-Methyl-2-thiouridine)
- 647839-15-4(Uridine, 2'-O-(2-hydroxyethyl)-2-thio-)
- 13957-31-8(4-Thiouridine)
- 503543-47-3(URIDINE, 4'-C-METHYL-4-THIO-)
- 20235-78-3(2-Thiouridine)
- 647839-20-1(Uridine, 2'-O-(2-methoxyethyl)-2-thio-)